molecular formula C14H17N3O B11867837 (S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide CAS No. 863596-00-3

(S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide

Cat. No.: B11867837
CAS No.: 863596-00-3
M. Wt: 243.30 g/mol
InChI Key: YPANYSTUIVQMDK-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide is a compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic structure. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of quinoline derivatives, including this compound, often involves the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to enhance efficiency and sustainability . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring or the amino group .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(quinolin-8-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

863596-00-3

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

(2S)-2-amino-3-methyl-N-quinolin-8-ylbutanamide

InChI

InChI=1S/C14H17N3O/c1-9(2)12(15)14(18)17-11-7-3-5-10-6-4-8-16-13(10)11/h3-9,12H,15H2,1-2H3,(H,17,18)/t12-/m0/s1

InChI Key

YPANYSTUIVQMDK-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=CC2=C1N=CC=C2)N

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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